4-Chloro-6-nitrothieno[2,3-d]pyrimidine chemical properties
4-Chloro-6-nitrothieno[2,3-d]pyrimidine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 4-Chloro-6-nitrothieno[2,3-d]pyrimidine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Chloro-6-nitrothieno[2,3-d]pyrimidine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core chemical properties, reactivity, synthesis, and potential applications, offering field-proven insights grounded in established chemical principles.
Core Concepts: Structure and Strategic Importance
4-Chloro-6-nitrothieno[2,3-d]pyrimidine belongs to the family of thienopyrimidines, which are considered "privileged scaffolds" in drug discovery. Their structural resemblance to endogenous purines allows them to interact with a wide range of biological targets, including kinases, which are pivotal in cellular signaling pathways.[1] The title compound is a highly functionalized intermediate, designed for strategic chemical modification.
Its structure is characterized by a fused thiophene and pyrimidine ring system. The key features governing its reactivity are:
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The 4-Chloro Substituent : This is an excellent leaving group, making the C4 position the primary site for nucleophilic attack.
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The 6-Nitro Group : As a potent electron-withdrawing group, it significantly enhances the electrophilicity of the pyrimidine ring, thereby activating the C4 position for substitution reactions.
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The Fused Ring System : This planar, aromatic system serves as a rigid scaffold for building complex molecules with precise three-dimensional orientations.
Chemical Identity and Structure
Below is a diagram illustrating the fundamental structure of the molecule.
Caption: A plausible synthetic workflow for the target compound.
Experimental Protocol: Synthesis via Chlorination
This protocol describes the chlorination of the precursor, 6-nitrothieno[2,3-d]pyrimidin-4(3H)-one. This step is critical as it installs the reactive chloro handle.
Objective: To convert the hydroxyl group at the C4 position to a chloro group using phosphorus oxychloride (POCl₃).
Materials:
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6-nitrothieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq)
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Phosphorus oxychloride (POCl₃) (10-15 eq)
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N,N-Dimethylformamide (DMF) (catalytic amount)
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Toluene or another high-boiling inert solvent
Procedure:
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Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.
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Charging the Flask: Add 6-nitrothieno[2,3-d]pyrimidin-4(3H)-one to the flask.
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Reagent Addition: Carefully add phosphorus oxychloride, followed by a catalytic amount of DMF. The DMF catalyzes the formation of the Vilsmeier-Haack reagent, which is the active chlorinating species.
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Reaction: Heat the mixture to reflux (typically 110-120°C) and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up:
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Allow the mixture to cool to room temperature.
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Slowly and carefully pour the reaction mixture onto crushed ice in a separate beaker. This step must be done with extreme caution in a fume hood as the quenching of excess POCl₃ is highly exothermic and releases HCl gas.
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Stir the resulting slurry until all the ice has melted. The product should precipitate as a solid.
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Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography.
Chemical Reactivity: A Hub for Molecular Diversity
The primary chemical utility of 4-Chloro-6-nitrothieno[2,3-d]pyrimidine lies in the reactivity of its C4 position. The combination of the electronegative pyrimidine nitrogens and the powerful electron-withdrawing nitro group makes this position highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
The SNAr Mechanism
This reaction allows for the straightforward introduction of a wide variety of functional groups, making it a cornerstone of combinatorial chemistry and library synthesis in drug discovery. [2]
Caption: Generalized mechanism for SNAr at the C4 position.
Versatility in Nucleophilic Substitution
The chloro group can be displaced by a variety of nucleophiles, enabling the synthesis of diverse libraries of compounds for biological screening. [3][4]
| Nucleophile Class | Example | Resulting Functional Group |
|---|---|---|
| Amines | Primary/Secondary Amines, Anilines | 4-amino-thieno[2,3-d]pyrimidines |
| Alcohols | Alkoxides, Phenoxides | 4-alkoxy/aryloxy-thieno[2,3-d]pyrimidines |
| Thiols | Thiolates, Thiophenoxides | 4-thioether-thieno[2,3-d]pyrimidines |
| Carbon Nucleophiles | Cyanide, Malonates | Introduction of carbon-based substituents |
Applications in Medicinal Chemistry
The thieno[2,3-d]pyrimidine scaffold is a key building block for designing kinase inhibitors. [3][5]The 4-amino derivatives, in particular, are prevalent in compounds targeting the ATP-binding site of various kinases. The ability to easily modify the substituent at the C4 position allows for fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. Derivatives of this scaffold have shown potential as antibacterial, antifungal, and antiviral agents. [1][5][6]
Safety and Handling
No specific toxicological data for 4-Chloro-6-nitrothieno[2,3-d]pyrimidine is available. However, based on its structure (a halogenated nitro-heterocycle), it should be handled as a potentially hazardous substance. Similar compounds are known to be irritants and harmful if ingested, inhaled, or absorbed through the skin. [7][8][9] Recommended Handling Procedures:
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Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves. [10]* Engineering Controls: Handle the compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors. * Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. [11]* Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
4-Chloro-6-nitrothieno[2,3-d]pyrimidine is a strategically important intermediate in modern medicinal chemistry. Its key chemical property is the highly activated 4-chloro substituent, which serves as a versatile handle for introducing molecular diversity through nucleophilic aromatic substitution. This reactivity, combined with the privileged nature of the thieno[2,3-d]pyrimidine scaffold, makes it an invaluable tool for researchers and scientists dedicated to the discovery and development of novel therapeutics.
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